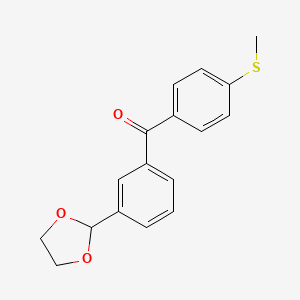

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone

描述

3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone: is an organic compound that features a benzophenone core substituted with a thiomethyl group and a 1,3-dioxolane ring. This compound is of interest due to its unique structural features, which combine the properties of benzophenone, a common photoinitiator, with those of dioxolane, a versatile protecting group in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone typically involves the following steps:

Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting a carbonyl compound with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid and zirconium tetrachloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential.

化学反应分析

Types of Reactions:

Substitution: The dioxolane ring can undergo acid-catalyzed hydrolysis to regenerate the original carbonyl compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Regenerated carbonyl compounds.

科学研究应用

Chemical Properties and Structure

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone features a benzophenone structure with a dioxolane ring and a thiomethyl group. Its molecular formula is , and it exhibits unique chemical properties that make it suitable for various applications, including photochemistry and as a building block in organic synthesis.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are substances that absorb light and initiate polymerization upon exposure to UV radiation. This compound's structure allows it to effectively generate free radicals under UV light, facilitating the curing process.

Key Findings:

- Efficiency : Studies have shown that compounds with similar structures demonstrate high efficiency in initiating polymerization reactions, leading to rapid curing times and enhanced mechanical properties of the resulting polymers .

- Environmental Impact : The use of dioxolane derivatives can potentially reduce the environmental impact compared to traditional photoinitiators due to their lower toxicity profiles.

Antimicrobial Activity

Recent research indicates that this compound exhibits notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Case Study:

- A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL, indicating significant antibacterial activity.

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to interact with biological molecules. Its structural features enable it to form covalent bonds with proteins, which can be leveraged for therapeutic purposes.

Research Insights:

- Compounds similar to this compound have been explored for their anticancer properties. Preliminary studies suggest that they may inhibit tumor growth by targeting specific cellular pathways .

Data Table: Comparative Analysis of Antibacterial Activity

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | High | 625 - 1250 |

| Benzophenone derivative A | Moderate | 1250 - 2500 |

| Benzophenone derivative B | Low | >2500 |

作用机制

Photoinitiation: The benzophenone core absorbs UV light, leading to the formation of reactive radicals that initiate polymerization reactions . This process involves the excitation of the benzophenone to its triplet state, followed by hydrogen abstraction from a suitable donor, generating radicals that propagate the polymerization.

Protecting Group: The 1,3-dioxolane ring protects carbonyl groups by forming a stable acetal, which can be selectively removed under acidic conditions .

相似化合物的比较

Benzophenone: Shares the photoinitiating properties but lacks the protecting group functionality.

1,3-Dioxolane: Used primarily as a protecting group without the photoinitiating properties of benzophenone.

Thiomethylbenzophenone: Similar structure but without the dioxolane ring, limiting its use as a protecting group.

Uniqueness: 3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone is unique in combining the photoinitiating properties of benzophenone with the protecting group functionality of 1,3-dioxolane, making it a versatile compound in both synthetic and industrial applications .

生物活性

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its biological significance. The presence of a thiomethyl group and a benzophenone moiety enhances its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

Research indicates that compounds similar to this compound may exert their effects by interacting with specific enzymes or receptors. The dioxolane component is particularly noted for stabilizing interactions with molecular targets, which can lead to altered biological responses. For instance, studies on related dioxolane compounds have shown that they can inhibit enzymes involved in critical pathways such as ergosterol biosynthesis in fungi, suggesting potential antifungal activity .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Preliminary studies indicate that dioxolane derivatives exhibit significant antifungal properties against various pathogens. For example, compounds with similar structures have demonstrated efficacy against Rhizoctonia solani and Fusarium oxysporum, with mechanisms involving disruption of cell wall integrity and inhibition of ergosterol biosynthesis .

Antiviral Activity

The antiviral potential of dioxolane-containing compounds has been explored, particularly in the context of HIV. Some studies suggest that these compounds may act as reverse transcriptase inhibitors, which could provide a pathway for further research into their application in antiviral therapies .

Cytotoxicity and Cancer Research

The cytotoxic effects of related dioxolane derivatives have been evaluated in various cancer cell lines. For instance, compounds containing 1,3-dioxolane rings have shown promise in inducing apoptosis in human leukemia cells . The structural characteristics that enhance lipophilicity and bioavailability are critical for their effectiveness as anticancer agents.

Case Studies

- Antifungal Efficacy : A study on dioxolane derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) against Fusarium oxysporum and other fungal pathogens. The results indicated a dose-dependent response, with structural modifications leading to enhanced activity .

- Antiviral Mechanisms : Research on dioxolane-based nucleosides revealed their ability to inhibit HIV replication effectively. These findings highlight the importance of the dioxolane moiety in stabilizing interactions with viral enzymes .

Data Tables

| Biological Activity | Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|---|

| Antifungal | Dioxolane Derivative 1 | Fusarium oxysporum | 25 |

| Antifungal | Dioxolane Derivative 2 | Rhizoctonia solani | 30 |

| Antiviral | Dioxolane Nucleoside | HIV | 50 |

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-21-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRMRSRSJRMBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645056 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-12-9 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。